An In-depth Technical Guide to 5,7-Dimethylquinolin-6-amine (CAS 116632-61-2): Properties, Synthesis, and Spectroscopic Analysis
An In-depth Technical Guide to 5,7-Dimethylquinolin-6-amine (CAS 116632-61-2): Properties, Synthesis, and Spectroscopic Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 5,7-Dimethylquinolin-6-amine. Given the limited availability of direct experimental data for this specific compound, this document leverages established principles of organic chemistry and data from structurally related analogs to offer a robust predictive and inferential analysis. This approach provides a valuable resource for researchers interested in the synthesis, characterization, and potential applications of this and similar quinoline derivatives in medicinal chemistry and materials science.
The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, antimalarial, and antimicrobial properties.[1][2] The specific substitution pattern of methyl and amino groups on the quinoline ring, as seen in 5,7-Dimethylquinolin-6-amine, is expected to modulate its electronic properties, reactivity, and biological profile.
Core Chemical and Physical Properties
The fundamental properties of 5,7-Dimethylquinolin-6-amine are summarized below. The molecular formula and weight are calculated, while other properties are predicted based on related structures.
| Property | Value | Source/Basis |
| CAS Number | 116632-61-2 | - |
| Molecular Formula | C₁₁H₁₂N₂ | Calculated |
| Molecular Weight | 172.23 g/mol | Calculated |
| Appearance | Predicted to be a yellow to brown solid | Inferred from 6-aminoquinoline[3] |
| Melting Point | Predicted in the range of 100-200 °C | Inferred from melting points of other aminoquinolines[4] |
| Boiling Point | > 200 °C at atmospheric pressure (Predicted) | Inferred from related aromatic amines |
| Solubility | Predicted to be soluble in organic solvents such as DMSO, methanol, and chloroform; sparingly soluble in water. | Inferred from 6-aminoquinoline[3] |
Structural Visualization:
Caption: Molecular structure of 5,7-Dimethylquinolin-6-amine.
Predicted Spectroscopic Data
¹H NMR Spectroscopy:
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the two methyl groups, and the amine protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |
| NH₂ | 4.0 - 5.5 | Broad singlet | Amine protons, chemical shift is solvent and concentration dependent. |
| Aromatic CH (H2, H4) | 8.2 - 8.8 | Doublet | Protons on the pyridine ring. |
| Aromatic CH (H3) | 7.2 - 7.6 | Doublet of doublets | Proton on the pyridine ring. |
| Aromatic CH (H8) | 7.0 - 7.4 | Singlet | Shielded by the adjacent amino and methyl groups. |
| Methyl (C5-CH₃) | 2.2 - 2.6 | Singlet | Aromatic methyl group. |
| Methyl (C7-CH₃) | 2.2 - 2.6 | Singlet | Aromatic methyl group. |
Note: Predictions are based on general chemical shift ranges for quinoline derivatives and may vary with solvent and experimental conditions.
¹³C NMR Spectroscopy:
The carbon NMR spectrum will provide information about the carbon framework of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C2, C4 | 145 - 155 | Carbons in the pyridine ring adjacent to nitrogen. |
| C3 | 120 - 125 | Carbon in the pyridine ring. |
| C4a, C8a | 135 - 145 | Bridgehead carbons. |
| C5, C7 | 125 - 135 | Carbons bearing methyl groups. |
| C6 | 140 - 150 | Carbon bearing the amino group. |
| C8 | 115 - 125 | Aromatic carbon. |
| CH₃ | 15 - 25 | Methyl carbons. |
Note: These are predicted ranges based on the analysis of related quinoline and aniline derivatives.[8][9]
Infrared (IR) Spectroscopy:
The IR spectrum is expected to show characteristic absorption bands for the amine and aromatic functional groups.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
| N-H Stretch (Amine) | 3300 - 3500 | Medium, Sharp | Primary amines typically show two bands (symmetric and asymmetric stretching).[10] |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium to Weak | |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium to Weak | Methyl groups. |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong | Multiple bands are expected. |
| C-N Stretch (Aromatic Amine) | 1250 - 1350 | Medium to Strong | |
| N-H Bend (Amine) | 1550 - 1650 | Medium |
Mass Spectrometry:
Mass spectrometry will provide information about the molecular weight and fragmentation pattern.
| m/z | Interpretation |
| 172 | [M]⁺, Molecular ion peak. |
| 157 | [M-CH₃]⁺, Loss of a methyl group. |
| 145 | [M-HCN]⁺, A common fragmentation pathway for nitrogen-containing heterocycles.[11] |
Chemical Reactivity and Synthesis
Reactivity:
The chemical reactivity of 5,7-Dimethylquinolin-6-amine is influenced by the quinoline ring system and the electron-donating amino and methyl groups.
-
Reactions of the Amino Group: The primary amino group at the C6 position is expected to undergo typical reactions of aromatic amines, such as acylation with acyl chlorides or anhydrides, alkylation with alkyl halides, and diazotization with nitrous acid to form a diazonium salt, which is a versatile intermediate.[6]
-
Electrophilic Aromatic Substitution: The quinoline ring itself is generally electron-deficient. However, the strong electron-donating nature of the amino group and the weaker donation from the methyl groups will activate the benzene ring portion of the molecule towards electrophilic aromatic substitution, likely directing incoming electrophiles to the C8 position.
Hypothetical Synthesis Workflow:
A definitive, optimized synthesis protocol for 5,7-Dimethylquinolin-6-amine is not widely documented. However, a plausible synthetic route can be proposed based on established methods for quinoline synthesis, such as the Skraup or Combes synthesis.[12][13] A potential approach starting from 3,5-dimethylaniline is outlined below.
Caption: A hypothetical workflow for the synthesis of 5,7-Dimethylquinolin-6-amine.
Experimental Protocol (Hypothetical):
-
Nitration of 3,5-Dimethylaniline: 3,5-Dimethylaniline would be treated with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) to introduce a nitro group, likely at the 4-position due to the directing effects of the amino and methyl groups, yielding 2,6-dimethyl-4-nitroaniline.
-
Skraup Quinoline Synthesis: The resulting 2,6-dimethyl-4-nitroaniline would then undergo a Skraup reaction with glycerol, sulfuric acid, and an oxidizing agent (the nitro group of the starting material can sometimes serve this purpose, or an external one like nitrobenzene can be added). This would construct the quinoline ring system to give 5,7-dimethyl-6-nitroquinoline.
-
Reduction of the Nitro Group: The final step would be the reduction of the nitro group to the corresponding amine using standard conditions, such as iron in acidic medium (e.g., Fe/HCl) or catalytic hydrogenation (e.g., H₂ over a palladium catalyst), to yield the target compound, 5,7-Dimethylquinolin-6-amine.
Applications in Research and Drug Development
While specific biological activities for 5,7-Dimethylquinolin-6-amine have not been reported, the quinoline scaffold is a key component in a multitude of pharmacologically active compounds.[1][2] This molecule could serve as a valuable building block or lead compound in several areas of drug discovery:
-
Anticancer Agents: Many quinoline derivatives exhibit potent anticancer activity through various mechanisms, including the inhibition of kinases and topoisomerases, and by intercalating with DNA.[1]
-
Antimalarial Drugs: The quinoline core is fundamental to some of the most important antimalarial drugs, such as chloroquine and quinine.[14]
-
Antimicrobial Agents: Fluoroquinolones are a major class of antibiotics. Novel quinoline derivatives are continuously being explored for their potential against resistant bacterial and fungal strains.
-
Fluorescent Probes: The quinoline ring system is often fluorescent, and amino-substituted quinolines can exhibit interesting photophysical properties, making them candidates for the development of fluorescent probes for bioimaging.[15]
The dimethyl and amino substituents on 5,7-Dimethylquinolin-6-amine provide handles for further chemical modification, allowing for the generation of a library of related compounds for structure-activity relationship (SAR) studies.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
This compound should be considered hazardous until toxicological properties have been thoroughly investigated.[16]
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